Bromochloromethylacetate

Beschreibung

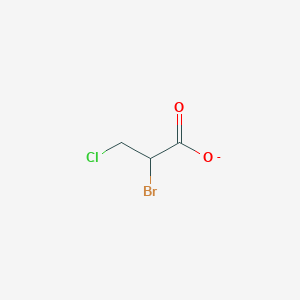

Bromochloromethylacetate (C₃H₄BrClO₂) is a halogenated organic ester characterized by a methyl acetate backbone substituted with bromine (Br) and chlorine (Cl) atoms. Halogenated esters like this compound are often employed in alkylation or acylation reactions due to their electrophilic reactivity .

Eigenschaften

Molekularformel |

C3H3BrClO2- |

|---|---|

Molekulargewicht |

186.41 g/mol |

IUPAC-Name |

2-bromo-3-chloropropanoate |

InChI |

InChI=1S/C3H4BrClO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7)/p-1 |

InChI-Schlüssel |

MFOIWFLUIZZMQL-UHFFFAOYSA-M |

Kanonische SMILES |

C(C(C(=O)[O-])Br)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Bromchlormethylacetat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Carbonsäuren zu bilden.

Reduktion: Sie kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Brom- und Chloratome können durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3). Die Reaktion wird typischerweise in einem sauren Medium bei Raumtemperatur durchgeführt.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet. Die Reaktion wird normalerweise in einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern.

Substitution: Nukleophile wie Hydroxidionen (OH-) oder Amine (NH2-) werden verwendet, um die Halogenatome zu ersetzen.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren

Reduktion: Alkohole

Substitution: Verschiedene substituierte Acetate, abhängig vom verwendeten Nukleophil

Wissenschaftliche Forschungsanwendungen

Bromchlormethylacetat hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Verbindungen verwendet.

Biologie: Wird in Studien zur Enzyminhibition und Proteinmodifikation eingesetzt.

Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und als Desinfektionsmittel untersucht.

Analyse Chemischer Reaktionen

Types of Reactions

Bromochloromethylacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used to replace the halogen atoms.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted acetates depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Bromochloromethylacetate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a disinfectant.

Wirkmechanismus

Der Mechanismus, durch den Bromchlormethylacetat seine Wirkung entfaltet, beinhaltet die Wechselwirkung mit Zellkomponenten, die zur Hemmung der Enzymaktivität und Störung von Zellprozessen führt. Die Verbindung zielt auf bestimmte molekulare Pfade ab, darunter die Hemmung der Proteinsynthese und die Beeinträchtigung der Membranpermeabilität . Diese Wirkungen führen zu den antimikrobiellen und desinfizierenden Eigenschaften von Bromchlormethylacetat.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chloromethyl Chlorosulfate (CAS: 49715-04-0)

Chloromethyl chlorosulfate (ClCH₂OSO₂Cl) shares functional similarities with Bromochloromethylacetate, such as the presence of halogen atoms and use as a chemical intermediate. Key differences include:

- Reactivity : Chloromethyl chlorosulfate contains a chlorosulfate group (OSO₂Cl), making it highly reactive in sulfonation reactions, whereas this compound’s acetate group may favor nucleophilic acyl substitutions.

- Applications : Chloromethyl chlorosulfate is explicitly recommended for controlled industrial or laboratory use as an intermediate . This compound’s bromine substituent could enhance its utility in bromination reactions, though direct evidence is absent in the provided sources.

- Safety : Both compounds likely require precautions due to toxicity, but Chloromethyl chlorosulfate’s sulfonic acid derivatives may pose additional corrosivity risks.

Comparative Data Table

Research Findings and Limitations

- Structural Analogues : The reactivity of this compound can be inferred from halogenated esters like Chloromethyl chlorosulfate. The bromine atom likely increases its electrophilicity compared to chlorine-only analogs, enabling selective bromination in synthetic pathways.

- Gaps in Evidence: No direct studies on this compound were found in the provided materials. Comparative analysis relies on extrapolation from related compounds, highlighting the need for targeted experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.